
2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)- is an organic compound with the molecular formula C17H13NO It is a conjugated diene with a phenyl group and a pyridinyl group attached to the pentadienone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)- can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions. The reaction mixture is often heated to facilitate the condensation process, and the product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl and pyridinyl groups may also contribute to its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentadien-1-one, 1,5-diphenyl-: Similar structure but with two phenyl groups instead of a phenyl and a pyridinyl group.
Cinnamylideneacetophenone: Another related compound with a similar backbone but different substituents.
Uniqueness
2,4-Pentadien-1-one, 5-phenyl-1-(4-pyridinyl)- is unique due to the presence of both phenyl and pyridinyl groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
90137-56-7 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H13NO/c18-16(15-10-12-17-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
Clave InChI |
NIKAUDXSENSZCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


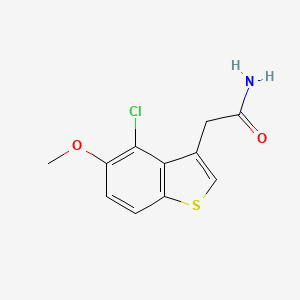
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
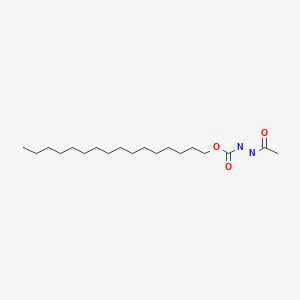
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
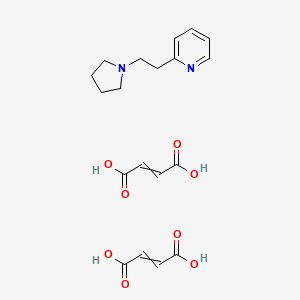
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
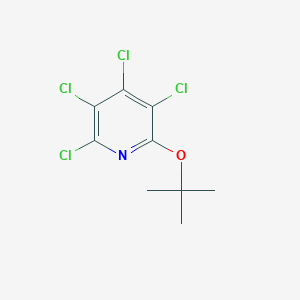
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
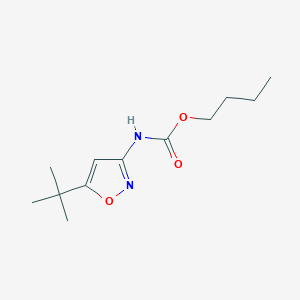
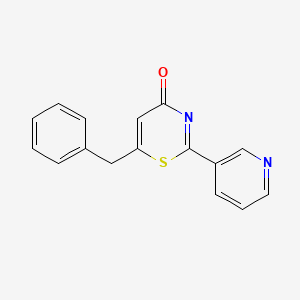
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)
